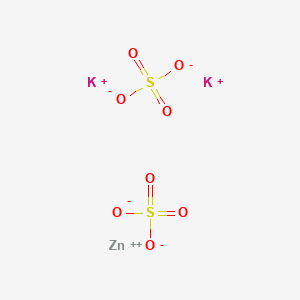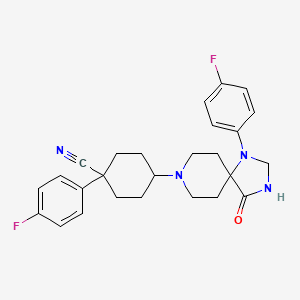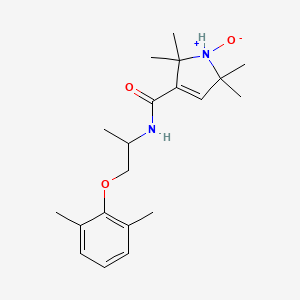
Isopropyl methyl phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl methyl phosphonate is an organophosphorus compound with the molecular formula C4H11O3P It is a derivative of phosphonic acid, where one of the hydrogen atoms is replaced by an isopropyl group and another by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl methyl phosphonate can be synthesized through the esterification of phosphonic acid with isopropanol and methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to reflux to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Isopropyl methyl phosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction can be carried out under acidic or basic conditions, leading to the formation of phosphonic acid and the corresponding alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide can convert this compound to its corresponding phosphonic acid derivative.
Substitution: The compound can undergo nucleophilic substitution reactions where the isopropyl or methyl group is replaced by other nucleophiles.
Major Products: The major products formed from these reactions include phosphonic acid, isopropanol, methanol, and various substituted phosphonates depending on the reagents used .
Scientific Research Applications
Isopropyl methyl phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of phosphate groups in biological systems.
Medicine: Research is ongoing to explore its use in the development of antiviral and anticancer drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which isopropyl methyl phosphonate exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a mimic of phosphate groups, thereby interfering with enzymatic processes that involve phosphorylation. This can lead to the inhibition of certain enzymes and pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
- Diethyl methyl phosphonate
- Dimethyl methyl phosphonate
- Pinacolyl methyl phosphonate
Comparison: Isopropyl methyl phosphonate is unique due to its specific ester groups, which confer distinct chemical properties compared to its analogs. For instance, the presence of the isopropyl group can influence the compound’s reactivity and solubility, making it suitable for specific applications where other phosphonates may not be as effective .
Properties
CAS No. |
5514-35-2 |
|---|---|
Molecular Formula |
C4H10O3P+ |
Molecular Weight |
137.09 g/mol |
IUPAC Name |
methoxy-oxo-propan-2-yloxyphosphanium |
InChI |
InChI=1S/C4H10O3P/c1-4(2)7-8(5)6-3/h4H,1-3H3/q+1 |
InChI Key |
SKEDFVFLIIJDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[P+](=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


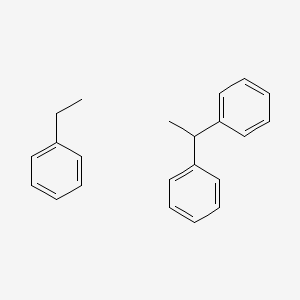

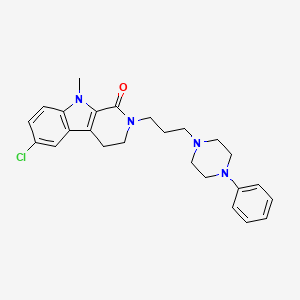
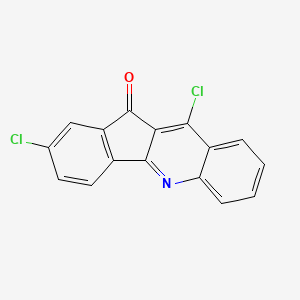
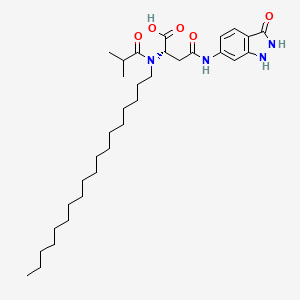
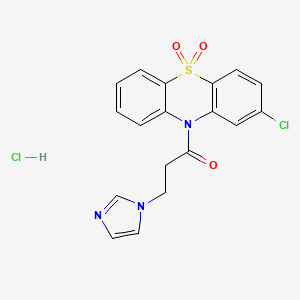
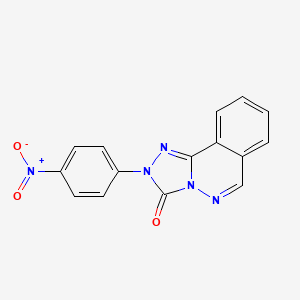
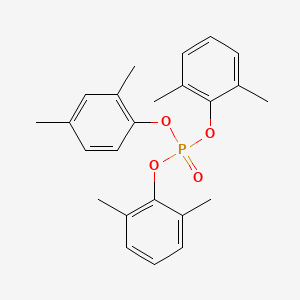
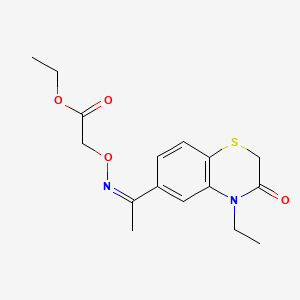
![(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol](/img/structure/B12700189.png)
